molecular formula C18H11F4NO2 B4986990 N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide

N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B4986990
M. Wt: 349.3 g/mol
InChI Key: RPSUIZACPNBTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide, also known as TFB-TFMF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of furan derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide's ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuropathic pain research, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to alleviate pain by modulating the activity of ion channels involved in pain signaling.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide involves its interaction with various molecular targets, including ion channels, enzymes, and receptors. N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to modulate the activity of ion channels, such as TRPV1 and ASICs, which are involved in pain signaling. N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide also inhibits the activity of enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Moreover, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide interacts with receptors, such as CB1 and CB2, which are involved in pain modulation and immune response.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects, depending on the target and concentration used. In cancer research, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth. In inflammation research, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In pain research, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to modulate the activity of ion channels involved in pain signaling, leading to the alleviation of pain.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has several advantages for laboratory experiments, including its high potency and selectivity for specific targets, its ability to penetrate cell membranes, and its low toxicity. However, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide also has some limitations, including its poor solubility in water, which requires the use of organic solvents, and its potential for off-target effects at high concentrations.

Future Directions

For N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide research include its potential use as a therapeutic agent, the development of more potent and selective analogs, and the investigation of its mechanism of action at the molecular level.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide involves the reaction of 3-fluoroaniline with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, followed by cyclization with furfurylamine. The resulting product is then purified through column chromatography to obtain N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide in high yield and purity.

properties

IUPAC Name

N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4NO2/c19-11-4-3-5-12(10-11)23-17(24)16-9-8-15(25-16)13-6-1-2-7-14(13)18(20,21)22/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSUIZACPNBTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

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